1,4-Divinylbenzene

Description

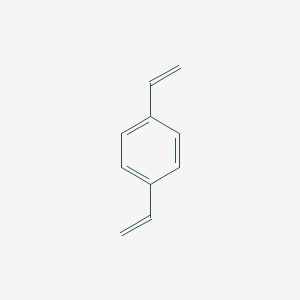

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(ethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEERVPDNCOGWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25989-95-1 | |

| Record name | Benzene, 1,4-diethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2033863 | |

| Record name | 1,4-Divinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-06-6 | |

| Record name | p-Divinylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diethenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-diethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Divinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIVINYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN8RGZ4ML2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Divinylbenzene chemical structure and properties

An In-Depth Technical Guide to 1,4-Divinylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, a key monomer in the synthesis of crosslinked polymers.

Chemical Structure and Properties

This compound (p-DVB) is an organic compound with the chemical formula C₁₀H₁₀. Its structure consists of a benzene (B151609) ring substituted with two vinyl groups at the para position.[1] This bifunctional nature allows it to act as a cross-linking agent in polymerization reactions, forming a three-dimensional polymer network.[2]

Molecular Structure:

A benzene ring with two vinyl groups attached to opposite carbon atoms (positions 1 and 4).[2]

Physical and Chemical Properties:

This compound is typically a colorless to pale straw-colored liquid.[3] It is sparingly soluble in water but soluble in many organic solvents such as benzene, toluene, and acetone.[3][4] The presence of an inhibitor is necessary to prevent spontaneous polymerization, and it should be stored in a cool, dry place.[4]

Quantitative Data Summary:

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀ | [5] |

| Molecular Weight | 130.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/powder | [2][3] |

| Melting Point | 31 °C | [3] |

| Boiling Point | 195 °C | [6] |

| Density | 0.913 g/cm³ at 40°C | [3] |

| Refractive Index | 1.5835 at 25 °C/D | [3] |

| Water Solubility | 0.005% (20°C) | [6] |

| Solubility in other solvents | Soluble in acetone, benzene, ethanol, ether, hexane, toluene, chloroform | [1][3][6] |

| Flash Point | 76 °C (169 °F) | [6] |

| Vapor Pressure | 0.7 mmHg (20°C) | [6] |

Synthesis of this compound

The primary industrial synthesis of this compound is through the catalytic dehydrogenation of p-diethylbenzene.[2][7] Other laboratory-scale syntheses, such as the Wittig reaction, can also be employed.

Experimental Protocol: Catalytic Dehydrogenation of p-Diethylbenzene

This process involves the vapor-phase dehydrogenation of p-diethylbenzene over a heated catalyst, typically an iron oxide-based catalyst promoted with other metals.[7][8][9]

Materials:

-

p-Diethylbenzene (PDEB)

-

Dehydrogenation catalyst (e.g., iron oxide-based)

-

Superheated steam

Procedure:

-

The catalytic reaction is performed in a stainless-steel tube reactor.[7]

-

The catalyst is placed within the reactor.

-

A mixture of p-diethylbenzene and superheated steam is passed through the reactor.[7]

-

The reaction is typically carried out at a temperature between 500 °C and 700 °C and at a pressure ranging from reduced to atmospheric.[7][8][9] The steam acts as a diluent and heat carrier.[9]

-

The product gas stream, containing this compound, unreacted p-diethylbenzene, ethylvinylbenzene (an intermediate), and other byproducts, exits the reactor.[7][9]

-

The hot gas stream is cooled in a condenser to liquefy the organic components.[8] To prevent polymerization in the condenser, a high-boiling point oil can be sprayed into the condenser to quench the reaction and dissolve the products.[8]

-

The condensed liquid, which is a mixture of oil and water, is separated. The organic layer is then subjected to distillation to separate this compound from unreacted starting material and byproducts.

Experimental Protocol: Wittig Synthesis

The Wittig reaction provides a versatile method for forming carbon-carbon double bonds and can be adapted for the synthesis of this compound from terephthalaldehyde (B141574).

Materials:

-

(Chloromethyl)triphenylphosphonium chloride

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Terephthalaldehyde

-

Anhydrous solvent (e.g., THF or DMSO)

Procedure:

-

Preparation of the Wittig reagent (a phosphonium (B103445) ylide): (Chloromethyl)triphenylphosphonium chloride is suspended in an anhydrous solvent under an inert atmosphere.

-

A strong base is added to deprotonate the phosphonium salt, forming the ylide.

-

A solution of terephthalaldehyde in the same anhydrous solvent is added dropwise to the ylide solution at a controlled temperature (often low temperatures like -78 °C).

-

The reaction mixture is stirred for a specified period to allow for the formation of the alkene.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The crude product is purified by chromatography or recrystallization to yield this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the vinyl and aromatic protons. The vinyl protons typically appear as a complex multiplet in the range of δ 5.0-7.0 ppm, while the aromatic protons appear as a singlet or a narrow multiplet around δ 7.3-7.5 ppm.[10]

-

¹³C NMR: The carbon NMR spectrum shows signals for the vinyl carbons (typically in the range of δ 110-140 ppm) and the aromatic carbons (in the range of δ 125-140 ppm).[11]

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands.[5][12]

-

~3080 cm⁻¹: C-H stretching of the vinyl groups.

-

~3020 cm⁻¹: C-H stretching of the aromatic ring.

-

~1625 cm⁻¹: C=C stretching of the vinyl groups.

-

~1600, 1510, 1420 cm⁻¹: C=C stretching of the aromatic ring.

-

~990 and 905 cm⁻¹: Out-of-plane C-H bending of the vinyl groups.[12]

-

~830 cm⁻¹: Out-of-plane C-H bending characteristic of 1,4-disubstituted benzene.[13]

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 130.[3]

Applications in Research and Development

This compound is a crucial monomer in the synthesis of crosslinked polymers for various applications.

Cross-linking Agent in Polymer Synthesis

The primary use of this compound is as a cross-linking agent in the production of polymers like polystyrene-divinylbenzene (PS-DVB) resins.[2] The divinyl groups participate in the polymerization process, creating a robust, insoluble, and infusible network structure.[2] This enhances the mechanical strength, thermal stability, and solvent resistance of the resulting polymer.[4]

Solid-Phase Peptide Synthesis

PS-DVB resins are widely used as solid supports in solid-phase peptide synthesis (SPPS).[14] The insoluble nature of the resin simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing after each coupling step.[15]

Experimental Workflow for Solid-Phase Peptide Synthesis using PS-DVB Resin:

-

Resin Preparation: The PS-DVB resin is functionalized with a linker molecule to which the first amino acid is attached.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the attached amino acid is removed.

-

Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is washed to remove unreacted reagents and byproducts.

-

Repeat: Steps 2-4 are repeated until the desired peptide sequence is assembled.

-

Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation.[16][17] It may also cause an allergic skin reaction and respiratory irritation.[17][18]

Precautions for Safe Handling:

-

Handle in a well-ventilated area.[19]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[17]

-

Keep away from heat, sparks, and open flames.[19]

-

Ground and bond containers and receiving equipment to prevent static discharge.[20]

-

Avoid contact with skin, eyes, and clothing.[17]

-

Wash thoroughly after handling.[19]

Storage:

-

Store in a cool, dry, well-ventilated place.[19]

-

Keep containers tightly closed.[17]

-

Store only if stabilized with an inhibitor.[19]

-

Keep away from incompatible materials such as oxidizing agents, acids, and metal salts.[19]

Spill and Exposure Procedures:

-

In case of a spill, remove all ignition sources and ventilate the area.[17] Absorb the spill with an inert material.[20]

-

For skin contact, wash immediately with soap and water.[17]

-

For eye contact, rinse cautiously with water for several minutes.[17]

-

If inhaled, move the person to fresh air.[17]

-

In all cases of significant exposure, seek medical attention.[17]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound: A Key Compound in Polymer and Resin Synthesis [univook.com]

- 3. Divinylbenzene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Properties, and Applications of this compound [univook.com]

- 5. Benzene, 1,4-diethenyl- [webbook.nist.gov]

- 6. Divinylbenzene - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. US5401895A - Process for preparing divinylbenzene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. bachem.com [bachem.com]

- 16. fishersci.com [fishersci.com]

- 17. scipoly.com [scipoly.com]

- 18. durhamtech.edu [durhamtech.edu]

- 19. echemi.com [echemi.com]

- 20. safety365.sevron.co.uk [safety365.sevron.co.uk]

Laboratory-Scale Synthesis of 1,4-Divinylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary laboratory-scale synthesis routes for 1,4-divinylbenzene (DVB), a key crosslinking agent and monomer in polymer chemistry. This document details two principal synthetic pathways: the dehydration of 1,4-bis(1-hydroxyethyl)benzene and the Wittig reaction, offering detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific applications.

Introduction

This compound (p-DVB) is an aromatic organic compound consisting of a benzene (B151609) ring substituted with two vinyl groups at the para position. Its bifunctionality makes it an essential monomer for the production of crosslinked polymers and resins, such as poly(styrene-co-divinylbenzene), which are widely used in chromatography, ion-exchange resins, and solid-phase synthesis. While industrial production of DVB typically involves the dehydrogenation of diethylbenzene, laboratory-scale synthesis often requires more versatile and controllable methods. This guide focuses on two such methods that are well-suited for research and development environments.

Synthesis Routes

Two primary and reliable routes for the laboratory synthesis of this compound are the dehydration of a diol precursor and the Wittig olefination of a dialdehyde.

Dehydration of 1,4-bis(1-hydroxyethyl)benzene

This two-step route involves the initial synthesis of 1,4-bis(1-hydroxyethyl)benzene via a Grignard reaction with terephthalaldehyde (B141574), followed by the acid-catalyzed dehydration of the resulting diol to yield this compound.

dot

Caption: Dehydration synthesis route to this compound.

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (2.2 eq).

-

Grignard Reagent Formation: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium. A solution of methyl bromide (2.2 eq) in the same anhydrous solvent is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Reaction with Terephthalaldehyde: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of terephthalaldehyde (1.0 eq) in anhydrous THF is then added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,4-bis(1-hydroxyethyl)benzene.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate (B1210297)/hexane (B92381).

-

Reaction Setup: The purified 1,4-bis(1-hydroxyethyl)benzene (1.0 eq) is mixed with an acid catalyst such as a catalytic amount of sulfuric acid or potassium bisulfate (KHSO₄) in a distillation apparatus.

-

Dehydration: The mixture is heated under reduced pressure. The this compound product is formed and co-distills with water.

-

Work-up and Purification: The distillate is collected in a receiving flask containing a small amount of a polymerization inhibitor (e.g., hydroquinone). The organic layer is separated, washed with a dilute sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous calcium chloride. The crude this compound is then purified by vacuum distillation, again in the presence of an inhibitor, to yield the final product.

Wittig Reaction

The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. In this route, terephthalaldehyde is reacted with two equivalents of a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base, to form this compound.

dot

Caption: Wittig reaction synthesis route to this compound.

-

Ylide Generation: In a dry, inert atmosphere, methyltriphenylphosphonium bromide (2.2 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (2.2 eq) is added portion-wise. The mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the orange-red colored ylide.

-

Reaction with Terephthalaldehyde: The reaction mixture is cooled to 0 °C, and a solution of terephthalaldehyde (1.0 eq) in anhydrous THF is added dropwise. After the addition, the reaction is allowed to warm to room temperature and stirred for several hours (typically 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of water. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product contains this compound and the byproduct, triphenylphosphine (B44618) oxide. Purification can be achieved by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture). Alternatively, the triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent or by trituration. The purified this compound should be stored with a polymerization inhibitor.

Data Presentation: Comparison of Synthesis Routes

| Parameter | Dehydration of 1,4-bis(1-hydroxyethyl)benzene | Wittig Reaction |

| Starting Materials | Terephthalaldehyde, Methylmagnesium bromide, Acid catalyst | Terephthalaldehyde, Methyltriphenylphosphonium bromide, Strong base |

| Number of Steps | Two | One (plus ylide generation) |

| Reaction Conditions | Grignard: Anhydrous, inert atm., low temp.; Dehydration: High temp., vacuum | Anhydrous, inert atmosphere, typically low to room temperature |

| Typical Yield | Moderate to good (overall) | Variable, can be good |

| Purity of Crude Product | Contains unreacted diol and side products from dehydration | Contains triphenylphosphine oxide |

| Purification Method | Vacuum distillation | Column chromatography, recrystallization, or precipitation |

| Advantages | Utilizes common and relatively inexpensive reagents. | High functional group tolerance; stereoselectivity can be controlled. |

| Disadvantages | Grignard reaction is moisture-sensitive; dehydration can lead to side reactions. | Stoichiometric amounts of phosphonium (B103445) salt and base are required; removal of triphenylphosphine oxide can be challenging. |

Conclusion

Both the dehydration of 1,4-bis(1-hydroxyethyl)benzene and the Wittig reaction represent viable and effective methods for the laboratory-scale synthesis of this compound. The choice between these routes will depend on the specific requirements of the researcher, including the availability of starting materials and equipment, desired purity, and scale of the synthesis. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and successfully synthesizing this important monomer for their research and development needs. Proper handling and storage of the final product with a polymerization inhibitor are crucial to ensure its stability and utility.

An In-depth Technical Guide to 1,4-Divinylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Divinylbenzene (DVB), a key crosslinking agent in polymer chemistry. The document details its fundamental properties, applications, safety and handling protocols, and experimental procedures for its use in polymerization reactions.

Core Properties of this compound

This compound is an organic compound with the chemical formula C₁₀H₁₀.[1][2][3][4][5] It consists of a benzene (B151609) ring substituted with two vinyl groups at the para position. This bifunctional nature allows it to act as a crosslinking agent, forming bridges between polymer chains and creating robust, three-dimensional polymer networks.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀ |

| Molecular Weight | 130.19 g/mol [1][2] |

| CAS Number | 105-06-6[1][4][5] |

| Appearance | White to light yellow powder or liquid[4] |

| Density | Approximately 0.914 g/mL at 25 °C[5] |

| Melting Point | 95 °C |

| Boiling Point | 180-195 °C |

| Solubility | Insoluble in water; soluble in organic solvents like benzene and toluene. |

| Flash Point | 148 °F (64 °C)[5] |

Applications in Polymer Synthesis

The primary application of this compound is as a crosslinking agent in the production of polymers, most notably polystyrene-based resins. Its incorporation into a polymer matrix imparts enhanced mechanical strength, thermal stability, and solvent resistance.

Key applications include:

-

Ion-Exchange Resins: DVB is a crucial component in the synthesis of both cation and anion exchange resins. The crosslinked network provides the necessary insolubility and mechanical integrity for the resin beads.

-

Polymer Supports for Solid-Phase Synthesis: In drug development and organic synthesis, DVB-crosslinked polymers serve as solid supports for catalysts, reagents, and scavenging agents.

-

Monolithic Columns for Chromatography: Porous polymer monoliths, often prepared from styrene (B11656) and DVB, are used as stationary phases in high-performance liquid chromatography (HPLC).

-

Synthesis of Porous Materials: The copolymerization of DVB with other monomers in the presence of a porogen (a non-reactive solvent) leads to the formation of macroporous materials with high surface areas, suitable for applications in catalysis and separation.

Safety and Handling

This compound is a reactive chemical and requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation. It is also suspected of damaging the unborn child and is toxic to aquatic life with long-lasting effects.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Reproductive Toxicity | 2 | H361d: Suspected of damaging the unborn child |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents and acids.

-

Commercial DVB is often supplied with an inhibitor (e.g., 4-tert-butylcatechol) to prevent spontaneous polymerization.

Experimental Protocols

The following are illustrative experimental protocols for the use of this compound in polymerization reactions. These are intended as a guide and may require optimization based on specific research needs and available equipment.

Suspension Polymerization of Styrene and this compound

This protocol describes the synthesis of crosslinked polystyrene beads.

Materials:

-

Styrene

-

This compound (DVB)

-

Benzoyl peroxide (initiator)

-

Poly(vinyl alcohol) (PVA) (suspending agent)

-

Deionized water

-

Methanol (B129727) (for washing)

Procedure:

-

Organic Phase Preparation: In a beaker, dissolve 0.1 g of benzoyl peroxide in a mixture of 10 mL of styrene and 1 mL of this compound.

-

Aqueous Phase Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 100 mg of poly(vinyl alcohol) in 70 mL of deionized water. Heat gently to aid dissolution.

-

Dispersion: While vigorously stirring the aqueous phase, slowly add the organic phase to form a fine suspension of droplets. The size of the resulting polymer beads is influenced by the stirring rate, with higher rates generally producing smaller beads.

-

Polymerization: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and maintain this temperature for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature while continuing to stir. Filter the polymer beads and wash them sequentially with hot water and methanol to remove any unreacted monomers and the suspending agent.

-

Drying: Dry the resulting beads in a vacuum oven at 60 °C to a constant weight.

Atom Transfer Radical Polymerization (ATRP) of Styrene with this compound

This protocol is for the synthesis of branched or crosslinked polystyrene with a more controlled architecture.

Materials:

-

Styrene

-

This compound (DVB)

-

Ethyl α-bromoisobutyrate (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (B1667542) (solvent)

-

Methanol (for precipitation)

Procedure:

-

Reaction Setup: To a Schlenk flask, add CuBr (e.g., 0.1 mmol). The flask is then sealed with a rubber septum and purged with nitrogen.

-

Addition of Reagents: Add anisole (solvent), styrene (monomer), DVB (crosslinking agent), and PMDETA (ligand) to the flask via syringe. The molar ratios of these components will determine the properties of the final polymer and should be calculated based on the desired degree of polymerization and crosslinking.

-

Initiation: Degas the mixture by several freeze-pump-thaw cycles. Then, add the initiator, ethyl α-bromoisobutyrate, via syringe.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified reaction time. The progress of the polymerization can be monitored by taking samples and analyzing them by techniques such as gas chromatography (for monomer conversion) and size exclusion chromatography (for molecular weight and dispersity).

-

Termination and Purification: Cool the reaction to room temperature and open the flask to air to terminate the polymerization. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Isolation: Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol. Filter the polymer and dry it under vacuum.

Visualizing Polymer Crosslinking

The following diagram illustrates the role of this compound in creating a crosslinked polymer network during the copolymerization with a monomer like styrene.

Caption: A simplified 2D representation of a polymer network formed by the copolymerization of styrene and this compound (DVB), where DVB acts as a crosslinking agent connecting different polystyrene chains.

References

A Technical Guide to 1,4-Divinylbenzene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and essential handling procedures for 1,4-Divinylbenzene (DVB) intended for research purposes. As a critical cross-linking agent and monomer in the synthesis of polymers, resins, and specialized materials, the purity of 1,4-DVB is paramount to achieving reproducible and reliable experimental outcomes.

Commercial Sources and Purity of this compound

This compound is commercially available from several chemical suppliers, often as a mixture of isomers and stabilized to prevent polymerization during storage and transport. Technical grade DVB is typically a mixture of the meta (1,3-) and para (1,4-) isomers, and also contains ethylvinylbenzene. For applications demanding high specificity, purified 1,4-DVB is available at higher costs. The choice of grade depends on the tolerance of the specific research application to isomeric impurities and the presence of stabilizers.

Below is a summary of commercially available this compound products suitable for research, with data compiled from supplier technical data sheets.

| Supplier | Product Name | Purity/Assay | Isomer Composition | Stabilizer |

| Sigma-Aldrich | p-Divinylbenzene | 85% | ~10% meta isomer | 3000 ppm hydroquinone (B1673460) |

| Divinylbenzene (B73037), technical grade | ~80% | Mixture of meta and para isomers and ethylvinylbenzene | 1000 ppm p-tert-butylcatechol (TBC) | |

| TCI Chemicals | This compound (stabilized with TBC) | >98.0% (GC) | Primarily 1,4-isomer | TBC |

| UniVOOK Chemical | This compound | ≥99% | Primarily 1,4-isomer | Not specified |

| Alfa Chemistry | Divinylbenzene (80% active) | 80% | Mixture of isomers | Not specified |

Isomeric Landscape of Divinylbenzene

Commercial divinylbenzene is a mixture of isomers due to its synthesis via the dehydrogenation of diethylbenzene. The ortho isomer is typically not present as it cyclizes to naphthalene (B1677914) under the reaction conditions. The presence of meta and para isomers, along with ethylvinylbenzene, can significantly influence the polymerization kinetics and the final properties of the resulting polymer.

Experimental Protocols for Purification

For many advanced research applications, such as living anionic polymerization, the removal of stabilizers and isomeric impurities is crucial.[1] The following protocols provide methodologies for obtaining high-purity this compound.

Protocol 1: Removal of Phenolic Inhibitors (TBC and Hydroquinone)

Phenolic inhibitors like p-tert-butylcatechol (TBC) and hydroquinone are added to prevent premature polymerization. These can be removed by column chromatography or by a simple alkaline wash.

Method A: Column Chromatography

This method is suitable for removing a variety of phenolic inhibitors.

-

Materials:

-

Commercial this compound

-

Activated alumina (B75360) or a dedicated inhibitor removal column (e.g., from Sigma-Aldrich)

-

Anhydrous solvent (e.g., hexane (B92381) or toluene)

-

Chromatography column

-

-

Procedure:

-

Prepare a slurry of activated alumina in the chosen anhydrous solvent and pack it into a chromatography column.

-

Dissolve the commercial this compound in a minimal amount of the same solvent.

-

Carefully load the DVB solution onto the top of the column.

-

Elute the DVB using the anhydrous solvent, collecting the fractions. The inhibitor will be retained on the stationary phase.

-

Combine the DVB-containing fractions and remove the solvent under reduced pressure.

-

The purified DVB should be used immediately or stored under an inert atmosphere at low temperature.

-

Method B: Alkaline Extraction

This method is effective for removing acidic phenolic inhibitors.

-

Materials:

-

Commercial this compound

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

-

Procedure:

-

Dissolve the commercial this compound in a water-immiscible solvent like diethyl ether or dichloromethane (B109758) in a separatory funnel.

-

Wash the organic solution three times with an equal volume of 1 M NaOH solution to extract the phenolic inhibitor into the aqueous phase.

-

Wash the organic layer with water and then with brine to remove any residual NaOH.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation. The resulting inhibitor-free DVB should be used promptly.

-

Protocol 2: Separation of this compound from Isomers

To obtain high-purity 1,4-DVB, separation from the meta-isomer and ethylvinylbenzene is necessary. This can be achieved through complexation with cuprous chloride followed by recrystallization.

Method: Complexation with Cuprous Chloride and Recrystallization

This method leverages the differential ability of DVB isomers to form complexes with cuprous salts.

-

Materials:

-

Inhibitor-free commercial DVB mixture

-

Cuprous chloride (CuCl)

-

Aqueous ammonia (B1221849) solution

-

Ammonium (B1175870) chloride (NH₄Cl)

-

-

Procedure:

-

Prepare a solution of cuprous chloride in aqueous ammonium chloride.

-

Add the inhibitor-free DVB mixture to the cuprous chloride solution and stir vigorously. The this compound will preferentially form a solid complex with the cuprous chloride.

-

Filter the solid complex and wash it with a non-polar solvent to remove unreacted meta-isomer and ethylvinylbenzene.

-

Decompose the complex by heating in an aqueous suspension to liberate the this compound.

-

Extract the liberated 1,4-DVB with a suitable organic solvent.

-

Dry the organic extract and remove the solvent.

-

For further purification, recrystallize the obtained 1,4-DVB from methanol. Dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to form crystals.

-

Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

-

Workflow for Obtaining Research-Grade this compound

The following diagram illustrates the general workflow for purifying commercial this compound for research use.

Analytical Methods for Purity Assessment

Verifying the purity of this compound after purification is essential. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and effective techniques for this purpose.

Protocol 3: Purity Analysis by Gas Chromatography (GC)

GC with a Flame Ionization Detector (GC-FID) is a robust method for quantifying the isomeric purity of DVB and detecting residual ethylvinylbenzene.

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for separating aromatic isomers (e.g., a non-polar PLOT column with 100% divinylbenzene stationary phase).

-

-

Sample Preparation:

-

Dilute a small amount of the purified 1,4-DVB in a suitable solvent (e.g., toluene (B28343) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL

-

-

Analysis:

-

The retention times of the different isomers and ethylvinylbenzene will be distinct.

-

Quantify the purity by calculating the peak area percentage of 1,4-DVB relative to the total area of all peaks.

-

Protocol 4: Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR can be used to confirm the structure and assess the purity of 1,4-DVB. ¹H NMR is particularly useful for identifying and quantifying the vinyl protons, which are characteristic of DVB.

-

Instrumentation:

-

NMR spectrometer (300 MHz or higher recommended).

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 1,4-DVB in a deuterated solvent (e.g., CDCl₃).

-

-

¹H NMR Analysis:

-

The spectrum of pure 1,4-DVB will show characteristic signals for the vinyl protons (typically in the range of 5.2-6.7 ppm) and the aromatic protons.

-

The presence of signals corresponding to the meta-isomer or ethylvinylbenzene would indicate incomplete purification. The integration of these signals can be used for quantification.

-

-

¹³C NMR Analysis:

-

The ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton and can be used to confirm the isomeric identity and detect impurities.

-

By carefully selecting commercial sources and implementing appropriate purification and analytical procedures, researchers can ensure the high quality of this compound required for their specific applications, leading to more accurate and reproducible scientific outcomes.

References

The Dual Nature of 1,4-Divinylbenzene: A Deep Dive into its Reactivity and Polymerization Behavior

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

1,4-Divinylbenzene (DVB) is a critical bifunctional monomer widely utilized in polymer chemistry to create crosslinked networks with enhanced mechanical strength, thermal stability, and solvent resistance.[1][2] Its two vinyl groups, attached to a central benzene (B151609) ring, allow it to act as a potent crosslinking agent, forming bridges between polymer chains and establishing a three-dimensional network structure.[1][3] This guide provides a comprehensive overview of the reactivity and polymerization behavior of this compound, with a focus on its application in the synthesis of advanced polymeric materials.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a molecular weight of 130.19 g/mol .[1] Its structure, featuring two reactive vinyl groups in a para-position on a benzene ring, is central to its function as a crosslinker.[1][4] The compound is stable under standard conditions, facilitating its handling and storage.[1]

Polymerization Reactivity and Behavior

The polymerization of DVB can proceed through several mechanisms, each offering distinct advantages in controlling the final polymer architecture and properties. The reactivity of its vinyl groups allows it to participate in various polymerization reactions, including free-radical, anionic, and controlled radical polymerization.

Free-Radical Polymerization

Free-radical polymerization is a common method for preparing crosslinked polymers using DVB. The process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as benzoyl peroxide (BPO) or 2,2′-azobisisobutyronitrile (AIBN).[5][6][7]

In copolymerization with monovinyl monomers like styrene (B11656), the introduction of even small amounts of DVB (1-3%) can significantly enhance the polymer's strength and solvent resistance.[8] The addition of DVB leads to the crosslinking of growing polystyrene chains, which reduces their translational mobility and, consequently, the termination rate constant, often leading to an increased degree of grafting.[9]

The polymerization rate of DVB is notably faster than that of styrene. Studies have shown that p-divinylbenzene polymerizes faster than styrene by a factor of 2.50 at 70.0°C and 3.54 at 89.7°C when initiated with 1% benzoyl peroxide.[5] This increased rate is attributed to intrachain crosslinking, where growing polymer radicals react with pendant vinyl groups on the same chain, reducing their rate of termination.[5]

The process of gelation in DVB polymerization is complex. It involves both interchain crosslinking to form a network and intrachain crosslinking to form microgels.[5] At lower DVB concentrations, interchain crosslinking dominates, while at higher concentrations, the formation and subsequent accumulation of microgels become the primary mechanism for macrogel formation.[5]

Suspension polymerization is a widely used technique to produce porous polymer beads of styrene-divinylbenzene (St-DVB).[10][11] In this method, a monomer phase containing styrene, DVB, an initiator, and a porogen (an inert diluent) is dispersed as droplets in a continuous aqueous phase containing a suspending agent.[12][13] Polymerization occurs within these droplets, and upon removal of the porogen, a porous structure is formed.[12] The properties of the resulting beads, such as particle size, porosity, and surface area, are influenced by various parameters including the amount of initiator, crosslinker, and diluent, as well as the agitation speed.[10]

Anionic Polymerization

Anionic polymerization of DVB offers a pathway to more controlled polymer architectures. Living anionic polymerization of this compound has been successfully achieved, allowing for the synthesis of soluble polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.05).[3][14][15] This is accomplished by selectively polymerizing only one of the two vinyl groups, leaving the other as a pendant group.[4]

This controlled polymerization is typically carried out at low temperatures (-78 °C to -95 °C) in the presence of specific additives like potassium alkoxides or phenoxides, which suppress the unwanted side reaction of the chain-end anion adding to the pendant vinyl group.[4][14][15] The resulting "living" polymers can be used to synthesize well-defined block and star-branched polymers.[4]

Anionic dispersion polymerization has also been employed to create DVB-based microgels.[16] In this process, living polymer chains, such as poly(tert-butylstyrene) (PtBS), act as both initiators and steric stabilizers.[16] The polymerization initially proceeds in a homogeneous solution, but as the polymer chains grow and become insoluble in the solvent (e.g., n-heptane), they precipitate to form stabilized microgel particles.[16] The size and properties of these microgels are dependent on the DVB concentration and the length of the stabilizer chains.[16]

Controlled Radical Polymerization (CRP)

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and organotellurium-mediated living radical polymerization (TERP), provide enhanced control over the polymerization of DVB, enabling the synthesis of materials with well-defined structures and functionalities.[17][18][19]

RAFT polymerization has been used to prepare porous functional poly(styrene-co-divinylbenzene) monoliths.[17] This method allows for control over the polymerization kinetics, monolith morphology, and surface functionality.[17] Kinetic studies reveal an initial period of slow copolymerization followed by a rapid polymerization phase leading to gelation.[17] The resulting monoliths retain active thiocarbonylthio groups that can be used for subsequent surface functionalization.[17]

TERP has been utilized to create macroporous poly(divinylbenzene) networks through polymerization-induced phase separation.[18] The living nature of the polymerization allows for the formation of a transient bicontinuous structure that is "frozen" by gelation, resulting in a well-defined macroporous material after removal of porogens.[18]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the polymerization of this compound.

Table 1: Anionic Dispersion Polymerization of 1,4-DVB [16]

| DVB Concentration (mol %) | Molecular Weight of Microgels ( g/mol ) | Intrinsic Viscosity (dL/g) |

| ~10 | Low | Low |

| ~30-35 | Abrupt Increase | Abrupt Increase |

| >35 | High (Macrogel region) | High (Macrogel region) |

Note: The transition from microgel to macrogel occurs at a DVB content of approximately 30-35 mol %.[16]

Table 2: Living Anionic Polymerization of 1,4-DVB [3][14][15]

| Parameter | Value |

| Achievable Molecular Weights | Up to 60,500 g/mol |

| Molecular Weight Distribution (Mw/Mn) | < 1.05 |

| Polymerization Temperature | -78 °C to -95 °C |

Table 3: Free-Radical Copolymerization of Styrene and p-Divinylbenzene at 70°C (1% Benzoyl Peroxide Initiator) [5]

| p-DVB (mol %) | Relative Rate of Polymerization (vs. Styrene) | Conversion at Gel Point (%) |

| 0 | 1.00 | - |

| 4 | Linear Increase | Minimum |

| 10 | Linear Increase | Increasing |

| 20 | Linear Increase | Increasing |

Note: The rate of polymerization increases linearly with the mole fraction of p-divinylbenzene.[5] The conversion at the gel point passes through a minimum with increasing p-divinylbenzene content.[5]

Table 4: Synthesis of Porous Copolymers of Allyl Methacrylate and Divinylbenzene [20]

| DVB Content (wt %) | Specific Surface Area (m²/g) |

| 5 | Low |

| 15 | Decreasing |

| 20-50 | 410 - 480 |

Experimental Protocols

General Protocol for Suspension Polymerization of Styrene-Divinylbenzene Beads

This protocol is a synthesis of methodologies described in the literature.[7][10][11][12]

Materials:

-

Styrene (inhibitor removed)

-

This compound

-

Benzoyl peroxide (BPO) or other suitable initiator

-

Poly(vinyl alcohol) (PVA) or other suspending agent

-

Porogen (e.g., toluene, n-heptane)

-

Deionized water

Procedure:

-

Prepare the Aqueous Phase: Dissolve the suspending agent (e.g., 0.2% w/v PVA) in deionized water in a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.[7]

-

Prepare the Organic Phase: In a separate container, mix styrene, this compound, the initiator (e.g., 1-5 wt% BPO), and the porogen.[7] The ratio of monomers and the amount of porogen will determine the crosslinking density and porosity of the final beads.

-

Dispersion: Add the organic phase to the aqueous phase under continuous stirring to form a stable suspension of monomer droplets. The stirring speed is crucial for controlling the final particle size.[10]

-

Polymerization: Purge the reactor with nitrogen for 30 minutes to remove oxygen.[21] Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and maintain for a specified period (e.g., 24 hours) to ensure complete polymerization.[7][21]

-

Washing and Drying: After polymerization, cool the mixture and filter the polymer beads. Wash the beads extensively with hot water and then with a suitable solvent (e.g., ethanol, acetone) to remove any unreacted monomers, initiator, and porogen.[7][20]

-

Drying: Dry the washed beads in an oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[7][20]

General Protocol for Living Anionic Polymerization of this compound

This protocol is based on the work of Hirao et al.[3][14]

Materials:

-

This compound (purified)

-

Anionic initiator (e.g., oligo(α-methylstyryl)lithium)

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol (for termination)

Procedure:

-

Reactor Setup: All glassware must be rigorously cleaned and dried. The reaction is carried out under a high-purity inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Monomer Preparation: THF is purified by distillation over a sodium/benzophenone ketyl. This compound is purified to remove inhibitors and any impurities.

-

Initiator Preparation: Prepare the initiator solution, for example, by reacting sec-butyllithium (B1581126) with a small amount of α-methylstyrene in THF.

-

Polymerization:

-

Cool the reactor containing THF and potassium tert-butoxide to the desired low temperature (e.g., -78 °C or -95 °C).[4][14]

-

Add the initiator solution to the reactor.

-

Slowly add the purified this compound to the initiator solution. The polymerization is typically very fast and can be complete within minutes.[3]

-

-

Termination: Terminate the living polymerization by adding a quenching agent, such as degassed methanol.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.

Visualizing Polymerization Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key polymerization mechanisms and experimental workflows for this compound.

Caption: Free-radical polymerization of this compound.

Caption: Living anionic polymerization of this compound.

References

- 1. This compound: A Key Compound in Polymer and Resin Synthesis [univook.com]

- 2. Synthesis, Properties, and Applications of this compound [univook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. future4200.com [future4200.com]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

- 8. When styrene (vinylbenzene) is commercially polymerized, about 1–... | Study Prep in Pearson+ [pearson.com]

- 9. The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of various synthesis parameters on styrene–divinylbenzene copolymer properties [inis.iaea.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Living Anionic Polymerization of this compound and Its Isomers | Semantic Scholar [semanticscholar.org]

- 16. web.itu.edu.tr [web.itu.edu.tr]

- 17. Porous, functional, poly(styrene-co-divinylbenzene) monoliths by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers - ProQuest [proquest.com]

- 21. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of 1,4-Divinylbenzene as a Crosslinking Agent

Abstract

This compound (DVB) is an aromatic organic compound that serves as a highly effective bifunctional crosslinking agent in the synthesis of polymers.[1][2] Its molecular structure, consisting of a benzene (B151609) ring substituted with two vinyl groups at opposite ends, allows it to form strong and stable covalent bonds that link linear polymer chains together, creating a three-dimensional network.[1][2] This crosslinked structure imparts significant enhancements to the polymer's mechanical, thermal, and chemical properties.[1][3] DVB is a critical component in the production of a wide array of materials, including ion-exchange resins, chromatographic stationary phases, and scaffolds for drug delivery systems.[4][5] This guide provides a comprehensive technical overview of DVB's role as a crosslinking agent, detailing its mechanism of action, impact on polymer properties, relevant experimental protocols, and key applications in scientific and pharmaceutical fields.

Introduction to this compound

This compound (DVB) is a colorless to light yellow liquid with a molecular weight of 130.19 g/mol .[1] It is primarily used as a comonomer in polymerization reactions with other vinyl monomers like styrene (B11656), acrylates, and methacrylates.[6] The presence of two reactive vinyl groups allows DVB to act as a "bridge" between growing polymer chains.[1] During polymerization, both of DVB's vinyl groups can participate in the reaction, leading to the formation of a crosslinked polymer network.[1][3] This network structure is responsible for the enhanced rigidity, thermal stability, and solvent resistance of the final polymer product compared to its linear, non-crosslinked counterpart.[7][8]

Key Properties of this compound:

-

Molecular Formula: C₁₀H₁₀

-

Molecular Weight: 130.19 g/mol [1]

-

Appearance: White to light yellow powder[1]

-

Functionality: Bifunctional monomer, enabling crosslinking[1]

Mechanism of Action: Crosslinking Polymerization

The primary role of DVB is to create a three-dimensional polymer network through crosslinking. This process fundamentally alters the material's properties from those of a thermoplastic (soluble and meltable) to a thermoset (insoluble and infusible).

The crosslinking process occurs during free-radical, anionic, or cationic polymerization.[9][10] In the common example of copolymerization with styrene, the process can be outlined as follows:

-

Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals.

-

Propagation: A radical attacks a vinyl group on a styrene or DVB monomer, initiating chain growth. The chain continues to propagate by adding more monomer units.

-

Crosslinking: When a growing polymer chain radical attacks a vinyl group on a DVB molecule that is already incorporated into another polymer chain, a crosslink is formed. This second reaction is possible because the DVB molecule has a pendant (unreacted) vinyl group after its first vinyl group has reacted.

-

Termination: The reaction ceases when two growing chains combine or through other termination mechanisms.

The result is a network of interconnected polystyrene chains, with DVB molecules serving as the junction points. The density of these crosslinks is directly related to the concentration of DVB used in the monomer feed.[11]

Figure 1: DVB linking two polymer chains.

Impact on Polymer Properties

The introduction of DVB as a crosslinking agent has a profound and quantifiable impact on the resulting polymer's properties. Increasing the concentration of DVB generally leads to a more densely crosslinked network, which enhances the material's performance characteristics.[7][10]

Mechanical Properties

Crosslinking restricts the movement of polymer chains, which increases the material's rigidity and strength.[1] This is reflected in properties such as the elastic modulus, shear modulus, and overall toughness.[7] As the DVB content increases, the polymer becomes harder and more resistant to deformation and stress.[7]

| DVB Content (wt%) | Elastic Modulus Increase (%) | Bulk Modulus Increase (%) | Shear Modulus Increase (%) | Reference |

| 3.8 | 19.26 | 2.9 | 21.05 | [7] |

| 7.1 | 29.56 | 20.98 | 29.82 | [7] |

| 11.1 | 40.19 | 44.03 | 42.98 | [7] |

| Table 1: Effect of DVB concentration on the mechanical properties of crosslinked polystyrene relative to uncrosslinked polystyrene.[7] |

Thermal Properties

The three-dimensional network created by DVB crosslinking significantly enhances the thermal stability of polymers.[1][3] The covalent bonds restrict chain mobility, requiring more energy to induce chain movement, which translates to a higher glass transition temperature (Tg).[7] The material can withstand higher temperatures without softening or degrading.[3] Furthermore, highly crosslinked polymers exhibit increased char formation upon thermal decomposition.[12]

| DVB Content (wt%) | Glass Transition Temp. (Tg) Increase | Onset Degradation Temp. (°C) | Reference |

| 0 | - | 291 (0.5 mol%) | [7][13] |

| 3.8 | +13 K | - | [7] |

| 7.1 | +27 K | - | [7] |

| 10 | - | 340 (Emulsion Polym.) | [13] |

| 11.1 | +40 K | - | [7] |

| 75 | - | 376.9 (Precip. Polym.) | [13] |

| Table 2: Influence of DVB concentration on the thermal properties of crosslinked polymers. |

Swelling and Porosity

Crosslinked polymers are insoluble but can swell in the presence of a compatible solvent.[14] The degree of swelling is inversely proportional to the crosslink density; a higher DVB content results in a more tightly networked polymer that swells less.[14] This property is crucial for applications like ion-exchange resins.[6] In the presence of a porogen (an inert solvent) during polymerization, a macroporous structure can be created. The DVB concentration significantly affects the pore size, pore volume, and specific surface area of these materials.[11]

| DVB Content (vol%) | Specific Surface Area (m²/g) | Porogen System | Reference |

| 30 | 32 | LP and dibutyl phthalate | [11] |

| 70-80 | ~400 | LP and dibutyl phthalate | [11] |

| 70 (mol%) | up to 1100 | Toluene | [11] |

| Table 3: Effect of DVB concentration on the surface area of macroporous styrene-DVB copolymers. |

Experimental Protocols

Characterizing DVB-crosslinked polymers requires specialized techniques due to their insoluble nature.[2][15]

Synthesis via Suspension Polymerization

This protocol describes the preparation of porous styrene-DVB copolymer beads.[16]

-

Aqueous Phase Preparation: Dissolve a suspension stabilizer (e.g., 2-hydroxy-ethyl-cellulose) in deionized water and stir for 24 hours. Subsequently, dissolve Na₃PO₄ and a phase transfer agent (e.g., TritonX-100™).[16]

-

Monomer Phase Preparation: Mix styrene, this compound (at the desired concentration), a free-radical initiator (e.g., AIBN, 1 mol% relative to monomers), and a diluent system (porogen).[16]

-

Polymerization: Add the monomer phase to the aqueous phase under mechanical stirring (e.g., 400 rpm) in a reaction vessel. Maintain the suspension at a constant temperature (e.g., 70°C) for 24 hours to allow polymerization to complete.[16]

-

Purification: After the reaction, filter the resulting copolymer beads and wash them successively with water, hot water, and an organic solvent like acetone (B3395972) in a Soxhlet extractor to remove any unreacted monomers, initiator, and porogens.[16]

-

Drying: Dry the purified beads in a vacuum oven.

Figure 2: Workflow for suspension polymerization.

Characterization Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the incorporation of monomers into the copolymer and to identify functional groups. The presence of aromatic C-H and C=C stretching vibrations confirms the polystyrene-DVB backbone.[2]

-

Swelling Ratio and Gel Fraction: To determine the degree of crosslinking, a dried polymer sample of known weight is immersed in a suitable solvent (e.g., toluene) until equilibrium swelling is reached. The swollen weight is measured. The sample is then dried again to determine the weight of the insoluble gel fraction. The swelling ratio decreases as crosslink density increases.[17]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is used to determine thermal stability and decomposition temperatures.[3] Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), which is an indicator of chain mobility and crosslink density.[17]

-

Dynamic Mechanical Thermal Analysis (DMTA): This technique measures the viscoelastic properties (e.g., storage modulus E') as a function of temperature, providing detailed information about the network structure and relaxation transitions.[10]

-

Scanning Electron Microscopy (SEM): Used to visualize the surface morphology and porous structure of the polymer beads.[2]

Applications in Research and Drug Development

The robust and tunable properties of DVB-crosslinked polymers make them invaluable in several high-performance applications.

Ion-Exchange Resins

One of the largest applications of styrene-DVB copolymers is in the manufacturing of ion-exchange resins.[4][6] The crosslinked polymer beads serve as an inert, insoluble support. Through post-polymerization chemical reactions (e.g., sulfonation for cation exchangers or chloromethylation and amination for anion exchangers), functional groups are introduced onto the benzene rings of the polymer backbone.[18][19] The degree of crosslinking with DVB is critical; it controls the resin's swelling properties, ion-exchange capacity, and mechanical stability.[14][20] Resins with lower DVB content swell more, allowing for faster ion diffusion, while higher DVB content provides greater physical durability.[14]

Figure 3: Functionalization of Styrene-DVB beads.

Chromatographic Stationary Phases

Styrene-DVB copolymers are widely used as stationary phases in chromatography, particularly for reversed-phase HPLC and gas chromatography.[5][21][22] Their advantages include:

-

pH Stability: Unlike silica-based phases, polymer-based columns are stable over a wide pH range (typically 1-13).[5]

-

Mechanical Strength: The crosslinked structure provides high mechanical robustness.[14]

-

Tunable Porosity: The pore structure can be tailored for separating molecules of different sizes, from small organic molecules to large biomolecules like proteins and peptides.[22][23]

Monolithic columns, which consist of a continuous, rigid polymeric rod with a porous structure, are often based on styrene-DVB copolymers.[5][24] These columns offer high separation efficiency and high-speed analysis capabilities, making them valuable in proteomics and other complex sample analyses.[5][24]

Drug Delivery and Biomedical Applications

DVB-crosslinked polymers are explored for use in drug delivery systems.[4] The porous network can be loaded with a therapeutic agent, and the crosslink density can be used to control the rate of drug release from the polymer matrix.[4] They are also used to create biocompatible hydrogels and scaffolds for tissue engineering applications.[4]

Conclusion

This compound is a cornerstone crosslinking agent in polymer science. Its ability to form stable, three-dimensional networks allows for the precise tuning of polymer properties to meet the demanding requirements of various advanced applications. By controlling the DVB concentration, researchers can manipulate the mechanical strength, thermal stability, and porosity of polymers. This versatility makes DVB-crosslinked materials indispensable for producing high-performance ion-exchange resins, robust chromatographic media, and innovative platforms for drug development. A thorough understanding of its role and the characterization of the resulting networks is essential for the continued development of advanced polymer materials.

References

- 1. This compound: A Key Compound in Polymer and Resin Synthesis [univook.com]

- 2. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]

- 3. osti.gov [osti.gov]

- 4. Synthesis, Properties, and Applications of this compound [univook.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Application research of divinylbenzene_Chemicalbook [chemicalbook.com]

- 7. worldscientific.com [worldscientific.com]

- 8. benchchem.com [benchchem.com]

- 9. web.itu.edu.tr [web.itu.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. epublications.marquette.edu [epublications.marquette.edu]

- 13. future4200.com [future4200.com]

- 14. uotechnology.edu.iq [uotechnology.edu.iq]

- 15. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Study of the Structure of an Anion Exchange Resin with a Quaternary Ammonium Functional Group by Using Infrared Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of the content of divinylbenzene in ion-exchange resins on the chromatographic separation of alpha-cyclodextrin and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Preparation of divinylbenzene polymer monolithic columns and their applications in gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quest for organic polymer-based monolithic columns affording enhanced efficiency in high performance liquid chromatography separations of small molecules in isocratic mode - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparison of poly(styrene-divinylbenzene)-based monolithic and bead-based methodologies used in NANOFLOW LCMS for proteomic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Bifunctional Backbone of Advanced Polymers: An In-depth Technical Guide to 1,4-Divinylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Divinylbenzene (DVB), a key bifunctional monomer, serves as a critical building block in the synthesis of a wide array of advanced polymers. Its unique structure, featuring a rigid benzene (B151609) ring with two reactive vinyl groups at opposite ends, allows it to function as a potent crosslinking agent and a chain extender.[1][2] This bifunctionality is instrumental in creating robust, three-dimensional polymer networks with enhanced mechanical strength, thermal stability, and solvent resistance.[2][3] This technical guide provides a comprehensive overview of the core principles of 1,4-DVB's utility, detailing experimental protocols for its polymerization, presenting quantitative data on its influence on polymer properties, and visualizing key workflows and relationships. Its applications are diverse, ranging from the production of ion-exchange resins and chromatography materials to the development of durable coatings, adhesives, and high-performance plastics.[2][4]

The Bifunctional Nature of this compound

The core of 1,4-DVB's functionality lies in its molecular architecture. The two vinyl groups (C=C double bonds) can participate in polymerization reactions, allowing a single DVB molecule to connect two separate polymer chains. This crosslinking ability transforms linear, often soluble and fusible polymers into insoluble and infusible thermosetting materials.[2] The rigid benzene core imparts stiffness and thermal stability to the resulting polymer network.

The bifunctional nature of DVB allows it to:

-

Act as a Crosslinking Agent: By linking polymer chains together, DVB creates a network structure that significantly improves the material's strength, hardness, and resistance to chemical and physical degradation.[2]

-

Function as a Chain Extender: DVB can react with growing polymer chains, increasing the overall molecular weight and enhancing properties like tensile strength and toughness.[1][2]

Quantitative Impact of this compound on Polymer Properties

The concentration of 1,4-DVB used in a polymerization reaction has a profound and quantifiable impact on the final properties of the material. The following tables summarize key data from various studies.

Mechanical Properties of Polystyrene Crosslinked with this compound

| DVB Content (wt%) | Elastic Modulus (GPa) | Bulk Modulus (GPa) | Shear Modulus (GPa) | Yield Stress Improvement |

| 0% | 3.01 | 3.10 | 1.14 | Baseline |

| 3.8% | 3.59 (+19.26%) | 3.19 (+2.9%) | 1.38 (+21.05%) | Improved |

| 7.1% | 3.90 (+29.56%) | 3.75 (+20.98%) | 1.48 (+29.82%) | Significantly Improved |

| 11.1% | 4.22 (+40.19%) | 4.46 (+44.03%) | 1.63 (+42.98%) | Maximally Improved |

Data sourced from molecular dynamics simulations of DVB-crosslinked polystyrene.[1][5]

Thermal Stability of Polymers Crosslinked with this compound

| Polymer System | DVB Content (wt%) | Onset of Degradation (°C) | Char Formation |

| Methyl Methacrylate | 0% | < 450 | Low |

| Methyl Methacrylate | 40% | > 485 | Enhanced |

| Polystyrene | 0.5% | 291 | Low |

| Polystyrene | 4% | 321 | Increased |

| Polystyrene | 5% | 339.8 | Increased |

| Polystyrene | 75% | 376.9 | High |

Data compiled from thermogravimetric analysis (TGA) of various DVB-crosslinked polymers.[4][6][7]

Porous Properties of Poly(styrene-co-divinylbenzene) Microspheres

| DVB Concentration (vol%) | Specific Surface Area (m²/g) | Total Pore Volume (ml/g) |

| 30% | 32 | Proportional to DVB conc. |

| 33% | 200 | 0.9 |

| 70-80% | ~400 | Proportional to DVB conc. |

Data from studies on macroporous St-DVB copolymers.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key polymerization techniques involving 1,4-DVB.

Living Anionic Polymerization of this compound

This method allows for the synthesis of linear, soluble poly(this compound) with a controlled molecular weight and narrow molecular weight distribution.

Materials:

-

This compound (DVB), purified

-

Tetrahydrofuran (THF), freshly distilled

-

sec-Butyllithium (sec-BuLi) solution in a hydrocarbon solvent

-

Potassium tert-butoxide (t-BuOK)

-

Methanol

-

Argon gas, high purity

Procedure:

-

Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of high-purity argon.

-

Solvent and Additive Addition: Freshly distilled THF is transferred to the reaction flask via cannula under argon. The desired amount of t-BuOK is then added to the THF.

-

Initiator Addition: The solution is cooled to -78 °C in a dry ice/acetone bath. A calculated amount of sec-BuLi solution is added dropwise via syringe.

-

Monomer Addition: A solution of purified this compound in THF is added dropwise to the initiator solution at -78 °C. The reaction mixture will typically develop a characteristic color.

-

Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 1 hour).

-

Termination: The polymerization is terminated by the addition of degassed methanol.

-

Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at room temperature.[9]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that can be used to synthesize polymers with well-defined architectures.

Materials:

-

This compound (DVB), purified

-

2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) as RAFT agent

-

Azobisisobutyronitrile (ABN) as initiator

-

Toluene, anhydrous

-

Methanol

-

Argon gas, high purity

Procedure:

-

Reaction Mixture Preparation: In a Schlenk tube, DVB, CPDTC, and AIBN are dissolved in anhydrous toluene.

-

Degassing: The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The reaction tube is placed in a preheated oil bath at a specific temperature (e.g., 70 °C) and stirred for the desired reaction time.

-

Termination and Isolation: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is isolated by precipitation in methanol, followed by filtration and drying under vacuum.[9]

Suspension Polymerization of Styrene (B11656) and this compound

This method is commonly used to produce crosslinked polystyrene beads.

Materials:

-

Styrene

-

This compound (DVB)

-

Benzoyl peroxide (initiator)

-

Poly(vinyl alcohol) (suspending agent)

-

Water

Procedure:

-

Organic Phase Preparation: Dissolve benzoyl peroxide in a mixture of styrene and this compound.

-

Aqueous Phase Preparation: Dissolve poly(vinyl alcohol) in water in a reaction vessel equipped with a mechanical stirrer.

-

Suspension Formation: Add the organic phase to the aqueous phase while stirring vigorously to form a suspension of monomer droplets.

-

Polymerization: Heat the suspension to the desired polymerization temperature (e.g., 80-90 °C) and maintain for several hours until polymerization is complete.

-